3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-indol-4-yl)propanamide
Description
3-(2,3-Dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-indol-4-yl)propanamide is a synthetic small molecule characterized by a 2,3-dihydrobenzofuran moiety linked via a propanamide chain to a 1-methylindole group. Its structure combines aromatic and heterocyclic components, which are common in pharmacologically active compounds targeting central nervous system (CNS) receptors or enzymes like cyclooxygenases (COX). The compound’s CAS registry number is 1401559-38-3 .
Properties
Molecular Formula |
C20H20N2O2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methylindol-4-yl)propanamide |
InChI |
InChI=1S/C20H20N2O2/c1-22-11-9-16-17(3-2-4-18(16)22)21-20(23)8-6-14-5-7-19-15(13-14)10-12-24-19/h2-5,7,9,11,13H,6,8,10,12H2,1H3,(H,21,23) |
InChI Key |
CTZQGJOOGPHAEV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)CCC3=CC4=C(C=C3)OCC4 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 3-(2,3-Dihydrobenzofuran-5-yl)Propanoic Acid
The dihydrobenzofuran derivative is hydrolyzed under acidic (HCl/EtOH, reflux) or basic (NaOH/H₂O, RT) conditions to yield the carboxylic acid.
Step 2: Amide Coupling
DPDTC-mediated activation of the carboxylic acid followed by reaction with 1-methyl-1H-indol-4-amine in NH₄OH/DMF achieves the amide bond (60°C, 4.5 hours, 78% yield). Alternatively, Oxone in DMSO facilitates direct coupling with methoxyacetonitrile.
Table 2: Amide Coupling Efficiency
| Method | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| DPDTC/NH₄OH | DMF, 60°C, 4.5 h | 78% | |
| Oxone/DMSO | TPGS-750-M/H₂O, RT, 0.5 h | 65% |
Optimization and Mechanistic Insights
Solvent and Base Effects
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the propanamide linker, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of both the benzofuran and indole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl₃) and can be carried out under reflux conditions.
Major Products
Oxidation: Quinone derivatives of the benzofuran moiety.
Reduction: Amines derived from the reduction of the propanamide linker.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of compounds similar to 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-indol-4-yl)propanamide exhibit significant anticancer properties. For instance, compounds designed as molecular hybrids containing indole and benzofuran moieties have shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. These compounds often function through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound's derivatives have also been evaluated for antimicrobial activity. Research indicates that certain analogs demonstrate effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The mechanism often involves disrupting bacterial cell membranes or inhibiting vital enzymes .
Pharmacological Applications
Neuroprotective Effects
There is growing interest in the neuroprotective potential of compounds related to this compound. Studies suggest that these compounds may mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are noteworthy. It has been observed to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for treating inflammatory conditions like arthritis .
Material Science Applications
Polymer Chemistry
In material science, the structural features of this compound have been utilized in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites .
Case Study 1: Anticancer Evaluation
A series of synthesized derivatives were tested against various human cancer cell lines. The study revealed that certain modifications on the benzofuran structure significantly increased cytotoxicity. For example, a specific derivative showed IC50 values lower than 10 µM against HCT116 cells, indicating potent anticancer activity .
Case Study 2: Neuroprotective Mechanisms
In vitro studies on neuroblastoma cells demonstrated that treatment with derivatives of this compound led to a reduction in reactive oxygen species (ROS) levels by approximately 40%. This suggests a protective effect against oxidative stress-induced damage .
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-indol-4-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzofuran and indole moieties can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological targets, influencing various signaling pathways.
Comparison with Similar Compounds
Key Differences :
Anti-inflammatory Indomethacin Analogue (Compound 51)
Structure : 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-2-methyl-N-(methylsulfonyl)propanamide .
Comparison :
Pyrazole-Containing Propanamide (Compound 5)
Structure : (S)-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)-2-(methylsulfonamido)propanamide .
Comparison :
- Complexity : Features a pyrazole ring with dichlorophenyl and fluorophenyl groups, likely targeting kinase or GPCR pathways.
- Stereochemistry: The (S)-configuration and methylsulfonamido group may improve target binding specificity compared to the non-chiral target compound .
Insights :
- The target compound’s synthesis route is undefined in the evidence, but analogous methods (e.g., amide coupling) are plausible.
- Compound 5’s higher yield (60%) suggests robust reaction conditions for structurally complex propanamides .
Pharmacological Hypotheses
While direct activity data are absent, structural comparisons imply:
- Target Selectivity : The methylindole group may favor serotonin receptor modulation, whereas sulfonamide-containing analogs (e.g., Compound 51) could prioritize COX-2 inhibition .
- Metabolic Stability: The dihydrobenzofuran moiety in the target compound may reduce oxidative metabolism compared to non-hydrogenated aromatic systems.
Biological Activity
3-(2,3-Dihydro-1-benzofuran-5-yl)-N-(1-methyl-1H-indol-4-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is with a molecular weight of 310.39 g/mol. The structure features a benzofuran moiety linked to an indole derivative through a propanamide chain, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound has significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values observed are comparable to standard chemotherapeutic agents.
- Neuroprotective Effects : The compound has shown promise in modulating neurotransmitter systems, particularly through interactions with dopaminergic and histaminergic receptors, which may lead to neuroprotective outcomes in models of neurodegeneration.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : It acts as a ligand for specific receptors involved in neurotransmission and cell signaling pathways.
- Induction of Apoptosis : Studies have demonstrated that the compound triggers apoptosis in cancer cells by activating caspase pathways.
- Cell Cycle Arrest : Flow cytometry analyses indicate that it can induce cell cycle arrest at the G1 phase in certain cancer cell lines.
Table 1: Biological Activity Summary
| Activity Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | MCF-7 | 15.63 | |
| Antitumor | A549 | 12.34 | |
| Neuroprotective | Neuronal Cells | N/A |
| Mechanism | Description |
|---|---|
| Receptor Binding | Interacts with dopaminergic and histaminergic receptors |
| Apoptosis Induction | Activates caspase pathways leading to cell death |
| Cell Cycle Arrest | Prevents progression through the G1 phase |
Case Studies
Several studies have explored the efficacy of this compound:
- Antitumor Efficacy : In a study conducted by MDPI, the compound was tested against various cancer cell lines, demonstrating significant cytotoxicity with IC50 values lower than those of traditional agents like doxorubicin .
- Neuroprotective Potential : Research highlighted its ability to cross the blood-brain barrier, suggesting potential therapeutic applications in neurodegenerative diseases .
Q & A
Q. What synthetic strategies are recommended for constructing the 2,3-dihydrobenzofuran and 1-methylindole moieties in this compound?
The synthesis of 2,3-dihydrobenzofuran derivatives typically involves cyclization reactions. For example, 5-bromo-2-methoxybenzaldehyde can undergo nucleophilic addition with organolithium reagents (e.g., n-BuLi) followed by acid-catalyzed cyclization to form the dihydrobenzofuran core . The 1-methylindole moiety may be synthesized via Fischer indole synthesis or Pd-catalyzed cross-coupling. Key steps include protecting group strategies (e.g., Boc for amines) and deactivation of glassware to prevent adsorption losses during purification .
Q. Which analytical techniques are optimal for confirming the molecular structure and purity of this compound?
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) are critical for structural elucidation. For purity assessment, reverse-phase HPLC with UV detection (e.g., C18 columns, methanol/water gradients) is recommended. Solid-phase extraction (SPE) using HLB cartridges can pre-concentrate samples, improving detection limits for trace impurities . X-ray crystallography may resolve stereochemical ambiguities if single crystals are obtainable .
Q. How can researchers assess the compound's solubility and stability under experimental conditions?
Solubility profiling in solvents like DMSO, methanol, and aqueous buffers (pH 4–9) is essential. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. For photostability, expose samples to UV light (320–400 nm) and track degradation products. Use deuterated solvents in NMR to detect pH-sensitive proton exchanges .
Advanced Research Questions
Q. What experimental design principles should be applied to optimize the synthesis yield and reproducibility?
Implement Design of Experiments (DoE) to evaluate variables like temperature, catalyst loading, and reaction time. For example, a Central Composite Design can model non-linear relationships in flow-chemistry setups, as demonstrated in Swern oxidation optimizations . Statistical tools (e.g., ANOVA) identify critical factors, while in-line FTIR or Raman spectroscopy enables real-time reaction monitoring .
Q. How can contradictory bioactivity data across studies be systematically resolved?
Contradictions often arise from assay variability (e.g., DPPH vs. FRAP for antioxidant activity) or impurities. Perform orthogonal assays (e.g., in vitro enzyme inhibition paired with cell-based assays) and validate purity via HRMS and ¹H NMR. Cross-reference with standardized positive controls (e.g., BHA for antioxidants) to calibrate results . Additionally, assess batch-to-batch consistency using SPE-HPLC to detect trace contaminants .
Q. What computational methods are suitable for predicting the compound's binding interactions with biological targets?
Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity . Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations elucidate binding modes with proteins. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
Q. How can researchers address low recovery rates during extraction from biological matrices?
Optimize SPE protocols: Use HLB cartridges with methanol/water conditioning, and add 0.1% formic acid to improve ionization in LC-MS. For lipid-rich matrices, incorporate a cleanup step with freezing-lipid precipitation or dispersive SPE (e.g., C18 sorbents). Internal standards (e.g., deuterated analogs of the analyte) correct for matrix effects .
Methodological Notes
- Synthesis References : Multi-step routes from and .
- Analytical Protocols : SPE-HPLC from ; crystallography from .
- Advanced Tools : DoE and flow chemistry from ; DFT from .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
